A Comprehensive Guide to the Structure Elucidation of Methyl 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylate
A Comprehensive Guide to the Structure Elucidation of Methyl 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylate
Abstract
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds and functional materials.[1][2] The precise determination of its structure, including substituent placement and stereochemistry, is a critical step in chemical synthesis and drug development. This in-depth guide provides a holistic, multi-technique approach to the structural elucidation of a representative derivative, methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. We move beyond a simple recitation of data to explain the strategic rationale behind the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. This document serves as a practical whitepaper for researchers and scientists, detailing not only the methods but the logical framework required for the unambiguous confirmation of complex molecular architectures.[3]
The Target Molecule: Initial Assessment
The first step in any structure elucidation is to propose a candidate structure based on the synthetic route or isolation source. Our target is methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .
Molecular Formula: C₁₀H₁₁NO₃
Degree of Unsaturation (DoU): The DoU is calculated as: DoU = C + 1 - (H/2) - (X/2) + (N/2). For C₁₀H₁₁NO₃, this is 10 + 1 - (11/2) + (1/2) = 6. A DoU of 6 immediately suggests a high degree of unsaturation. This is consistent with the proposed structure which contains:
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An aromatic benzene ring (DoU = 4)
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A heterocyclic ring (DoU = 1)
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A carbonyl group (C=O) from the ester (DoU = 1)
This initial calculation provides a self-validating check that aligns the molecular formula with the proposed aromatic and cyclic features.
Caption: Proposed structure with atom numbering.
The Integrated Spectroscopic Workflow
Relying on a single analytical technique is insufficient for unambiguous proof of structure. A synergistic and hierarchical approach is required, where each technique provides a unique piece of the puzzle.[3] Our workflow prioritizes obtaining the molecular formula first, followed by functional group identification, and finally, detailed mapping of the atomic framework.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: The first and most critical question is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method. Unlike low-resolution MS, HRMS provides a mass measurement accurate to several decimal places, allowing for the unambiguous determination of the elemental composition from a list of possibilities.
Experimental Protocol: HRMS (ESI-TOF)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrument Setup: Use an ESI-Time of Flight (TOF) mass spectrometer. Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Calibrate the instrument using a known standard immediately before or during the run to ensure high mass accuracy.
Expected Data & Interpretation
The molecular formula C₁₀H₁₁NO₃ has a monoisotopic mass of 193.0739 Da.[4]
| Species | Expected Exact Mass [m/z] | Observed Mass [m/z] |
| [M+H]⁺ | 194.0812 | ~194.0811 |
| [M+Na]⁺ | 216.0631 | ~216.0630 |
Observing an ion peak at m/z ≈ 194.0812 provides high-confidence confirmation of the molecular formula C₁₀H₁₂NO₃⁺ (for the protonated species), thereby validating the first crucial piece of structural information.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Causality: Before diving into the complex connectivity puzzle of NMR, IR spectroscopy offers a rapid and non-destructive confirmation of key functional groups. By identifying characteristic bond vibrations, we can quickly verify the presence of the N-H, ester C=O, aromatic ring, and ether linkages proposed in the structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and automatically subtracted from the sample spectrum.
Expected Data & Interpretation
The IR spectrum should display several characteristic absorption bands confirming the major functional groups.[5][6]
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale |
| Amine | N-H Stretch | 3350 - 3450 | Confirms the secondary amine in the heterocyclic ring. |
| Alkane | C-H Stretch | 2850 - 3000 | Aliphatic C-H bonds in the heterocyclic ring and methyl group. |
| Ester | C=O Stretch | 1730 - 1750 | Strong, sharp peak confirming the ester carbonyl. |
| Aromatic | C=C Stretch | 1500 - 1600 | Multiple sharp peaks characteristic of the benzene ring. |
| Ether/Ester | C-O Stretch | 1100 - 1300 | Broad, strong absorptions for the aryl-O and ester C-O bonds. |
The presence of these key peaks provides strong, corroborating evidence for the proposed structure before proceeding to NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.[7][8] A logical progression from 1D to 2D experiments is essential to build the molecular structure piece by piece.
¹H NMR Spectroscopy: Proton Environment and Count
This experiment reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity/splitting).
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
Expected Data & Interpretation:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H5, H6, H7, H8) | 6.7 - 7.0 | Multiplet (m) | 4H | Protons on the electron-rich benzene ring attached to O and N atoms. |
| Amine (NH ) | ~4.5 (variable) | Broad Singlet (br s) | 1H | Exchangeable proton, often broad. Position is solvent-dependent. |
| H2 (chiral center) | 4.6 - 4.8 | Doublet of doublets (dd) | 1H | Methine proton deshielded by adjacent oxygen and ester group. |
| H3 (diastereotopic) | 3.4 - 3.6 | Multiplet (m) | 2H | Methylene protons adjacent to the nitrogen and the chiral center. |
| Methyl Ester (-OCH₃ ) | ~3.8 | Singlet (s) | 3H | Protons on the methyl group of the ester, no adjacent protons to couple with. |
¹³C NMR Spectroscopy: The Carbon Skeleton
This experiment identifies all unique carbon atoms in the molecule. Using a DEPT-135 experiment in conjunction helps distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
Protocol:
-
Sample: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. Run a DEPT-135 experiment to aid in assignment.
Expected Data & Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | Rationale |
| C =O (Ester) | 170 - 172 | Absent | Carbonyl carbon, highly deshielded. |
| C 4a, C 8a (Aromatic) | 130 - 145 | Absent | Quaternary aromatic carbons attached to heteroatoms. |
| C 5, C 6, C 7, C 8 (Aromatic) | 115 - 125 | Positive | Aromatic CH carbons. |
| C 2 | 70 - 75 | Positive | Chiral carbon deshielded by oxygen and the ester group. |
| -OC H₃ (Ester) | 52 - 54 | Positive | Methyl carbon of the ester. |
| C 3 | 43 - 46 | Negative | Aliphatic methylene carbon adjacent to nitrogen. |
2D NMR: Assembling the Pieces
Expertise & Causality: While 1D NMR provides the parts list, 2D NMR provides the instruction manual for how they connect. These experiments are non-negotiable for the definitive assignment of complex structures.
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¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is essential for mapping out spin systems.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It definitively links the ¹H and ¹³C assignments.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It shows correlations between protons and carbons that are 2-3 bonds away, allowing us to connect the different fragments of the molecule.
Logical Interpretation of 2D Data:
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Confirming the Ester Group: An HMBC correlation will be seen from the methyl singlet protons (~3.8 ppm) to the ester carbonyl carbon (~171 ppm). A correlation will also be seen from the H2 proton (~4.7 ppm) to this same carbonyl carbon. This unequivocally places the methyl carboxylate group at the C2 position.
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Mapping the Heterocyclic Ring: A COSY correlation will exist between the H2 proton and the H3 methylene protons. An HSQC will link these protons to their respective carbons (C2 and C3).
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Connecting the Rings: Crucial HMBC correlations will link the heterocyclic ring to the aromatic ring. For example, the H3 protons (~3.5 ppm) should show a correlation to the quaternary aromatic carbon C4a (~130-145 ppm), and the NH proton should show correlations to both C8a and C4a, cementing the fusion of the two rings.
Caption: Logical assembly of fragments using 2D NMR correlations.
Final Structure Confirmation & Summary
The convergence of data from all analytical techniques provides an undeniable confirmation of the structure.
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HRMS confirmed the molecular formula: C₁₀H₁₁NO₃.
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IR Spectroscopy identified the required functional groups: secondary amine (N-H), ester (C=O), and an aromatic ether (C-O-C).
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¹H and ¹³C NMR accounted for all 11 protons and 10 carbons in chemical environments consistent with the proposed structure.
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2D NMR (COSY, HSQC, HMBC) provided the final, unambiguous proof of connectivity, linking the methyl ester to the C2 position of the heterocyclic ring and confirming the fusion of the benzoxazine system.
This self-validating system, where the results of each experiment corroborate the others, establishes the structure of methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with the highest degree of scientific confidence.
Summary of Key Spectroscopic Data
| Technique | Observation | Inferred Structural Feature |
| HRMS | [M+H]⁺ ion at m/z ≈ 194.0812 | Molecular Formula C₁₀H₁₁NO₃ |
| IR | ~3380 cm⁻¹ (N-H), ~1740 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O) | Secondary amine, ester, aryl ether |
| ¹H NMR | Signals for 4 aromatic, 1 NH, 1 CH, 2 CH₂, and 3 CH₃ protons | Confirms proton count and types |
| ¹³C NMR | Signals for 1 C=O, 6 aromatic, 1 CH, 1 CH₂, and 1 CH₃ carbons | Confirms carbon skeleton |
| 2D NMR | Key COSY, HSQC, and HMBC correlations | Unambiguous atom-to-atom connectivity |
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